molecular formula C28H22NOP B12500896 2-[2-(diphenylphosphanyl)phenyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole

2-[2-(diphenylphosphanyl)phenyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole

Cat. No.: B12500896
M. Wt: 419.5 g/mol
InChI Key: QOXFUKATAROLOT-UHFFFAOYSA-N
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Description

(3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole is a complex organic compound that features a phosphanyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phosphanyl group: This step might involve the use of diphenylphosphine and suitable coupling reactions.

    Final assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This can include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can modify the oxazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphanyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for (3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole would depend on its specific application. For example, as a ligand, it might facilitate electron transfer in metal complexes. The molecular targets and pathways involved would be specific to the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole
  • (3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]thiazole
  • (3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]imidazole

Uniqueness

The uniqueness of (3AR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole lies in its specific combination of functional groups, which can impart unique reactivity and binding properties compared to other similar compounds.

Properties

Molecular Formula

C28H22NOP

Molecular Weight

419.5 g/mol

IUPAC Name

[2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)phenyl]-diphenylphosphane

InChI

InChI=1S/C28H22NOP/c1-3-12-21(13-4-1)31(22-14-5-2-6-15-22)26-18-10-9-17-24(26)28-29-27-23-16-8-7-11-20(23)19-25(27)30-28/h1-18,25,27H,19H2

InChI Key

QOXFUKATAROLOT-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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